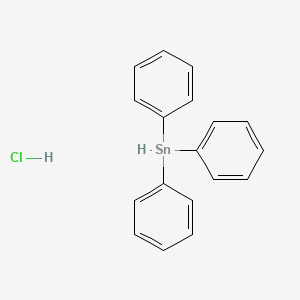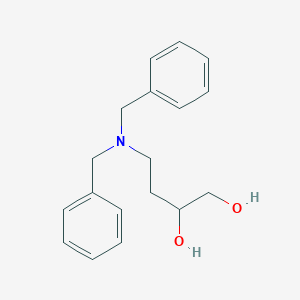
4-(Dibenzylamino)butane-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Dibenzylamino)butane-1,2-diol is an organic compound with the molecular formula C18H23NO2. It is a versatile chemical used in various fields, including organic synthesis and bioconjugate chemistry. The compound features a dibenzylamino group attached to a butane-1,2-diol backbone, making it a valuable intermediate in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dibenzylamino)butane-1,2-diol typically involves the reaction of dibenzylamine with butane-1,2-diol under controlled conditions. One common method includes the use of a base such as potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dichloromethane at elevated temperatures to ensure complete conversion .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and advanced purification techniques such as column chromatography can further enhance the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(Dibenzylamino)butane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form corresponding amines and alcohols.
Substitution: The dibenzylamino group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents such as thionyl chloride can be used for substitution reactions
Major Products Formed
The major products formed from these reactions include various amines, alcohols, and carbonyl compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-(Dibenzylamino)butane-1,2-diol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme mechanisms and protein interactions.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of polymers and other industrial chemicals .
Mechanism of Action
The mechanism of action of 4-(Dibenzylamino)butane-1,2-diol involves its interaction with various molecular targets. The dibenzylamino group can form hydrogen bonds and other interactions with enzymes and proteins, influencing their activity. The hydroxyl groups can participate in redox reactions, further modulating the compound’s effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(Dibenzylamino)propane-1,3-dithiol
- 2-(Dibenzylamino)-2-methylpropane-1,3-dithiol
- 2-(Dibenzylamino)butane-1,4-dithiol
Uniqueness
4-(Dibenzylamino)butane-1,2-diol is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions. Its dibenzylamino group provides stability and reactivity, making it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C18H23NO2 |
|---|---|
Molecular Weight |
285.4 g/mol |
IUPAC Name |
4-(dibenzylamino)butane-1,2-diol |
InChI |
InChI=1S/C18H23NO2/c20-15-18(21)11-12-19(13-16-7-3-1-4-8-16)14-17-9-5-2-6-10-17/h1-10,18,20-21H,11-15H2 |
InChI Key |
MTZLMZFWQJUWBI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN(CCC(CO)O)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


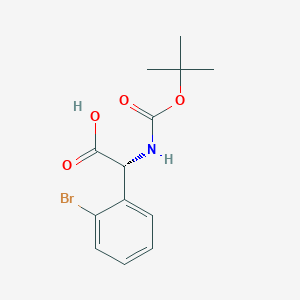
![6-Bromo-3-chloro-5H-pyrrolo[2,3-B]pyrazine](/img/structure/B14025395.png)

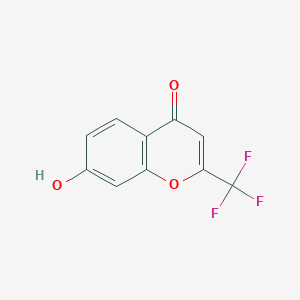

![2-(Pyrimidin-2-yl)octahydropyrrolo[3,4-c]pyrrole hydrochloride](/img/structure/B14025420.png)
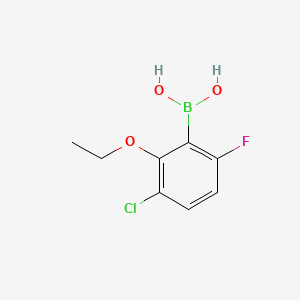
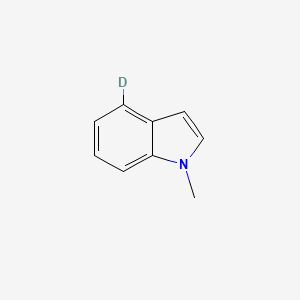
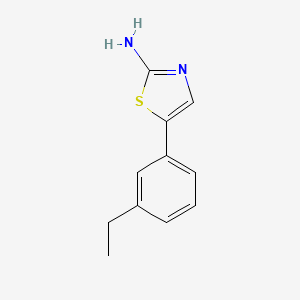
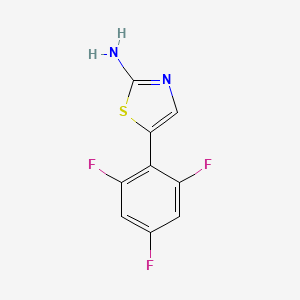
![N-((3S,4R)-1-benzyl-4-methylpiperidin-3-yl)-N-methyl-7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B14025453.png)

